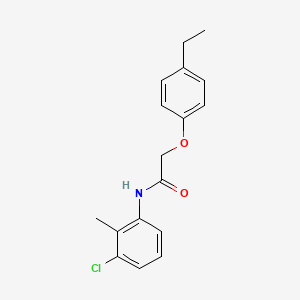

![molecular formula C17H21N7 B5538905 3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of compounds related to the specified chemical involves diverse approaches. One method is the Sc(OTf)3-catalyzed tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction, which produces a variety of fused heterocycles (Hussain et al., 2014). Another method involves the reaction of 5-amino-pyrazole-4-carbonitrile derivatives with different organic reagents under varying conditions to synthesize new derivatives (Harb et al., 2005).

Molecular Structure Analysis The molecular structure of related compounds has been elucidated through various spectroscopic methods. For example, electron impact and positive and negative chemical ionization mass spectrometry have been used to determine the fragmentation patterns of similar diazepine derivatives (Celma, 1994).

Chemical Reactions and Properties These compounds undergo various chemical reactions, leading to the synthesis of diverse derivatives. For instance, base-catalyzed ring expansion reactions have been used to obtain triazolo and tetrazolo derivatives of diazepines (Shishoo et al., 1988).

Physical Properties Analysis The physical properties of such compounds, including their spectral characteristics, have been studied. For instance, the IR, 1H NMR, and mass spectra have been used to characterize new compounds, providing insights into their physical properties (Harb et al., 2005).

Chemical Properties Analysis The chemical properties, including reactivity and stability, of these compounds are influenced by their structural features. The formation of stable complexes with biological receptors, as evidenced in related compounds, highlights the significant chemical properties of these diazepines (Silva et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems The synthesis of zwitterionic pyrimidinylium and 1,3-diazepinylium derivatives has led to the formation of uniquely substituted [1,3]oxazolo[3,4-α]pyrimidines and novel heterocyclic systems such as [1,3]oxazolo[3,4-a][1,3]diazepine (Zaleska & Karelus, 2002).

Development of Medicinal Scaffolds A series of compounds including substituted 8-fluro-4H-pyrimido[2,1-b][1,3]benzothiazole-4-ones and 2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyridopyrimidin-9-ones have been synthesized for potential use in medicinal chemistry (Hilal et al., 2006).

Enaminones as Building Blocks N-arylpyrazole-containing enaminones have been used to create substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolo[4,3-a]pyrimidines. These compounds exhibit cytotoxic effects against certain human cell lines and antimicrobial activity (Riyadh, 2011).

Heterocyclic Groups in Benzodiazepine System Incorporation of pyrazoles, isoxazoles, pyrimidinones, thiazines, and other heterocyclic groups into the diazepam structure has been explored to create novel compounds (Berghot, 1992).

Synthesis of Bioactive Derivatives Triazolo[4,3-a]tetrahydrobenzo(b)thieno[3,2-e]pyrimidine-5(4H)-ones have been synthesized and evaluated for CNS depressant, skeletal muscle relaxant, and anticonvulsant activities (Gupta et al., 2009).

Propiedades

IUPAC Name |

7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-3-propan-2-yl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c1-11(2)16-22-21-14-6-8-23(9-10-24(14)16)17-13-5-4-7-18-15(13)19-12(3)20-17/h4-5,7,11H,6,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDNUTLPUXOXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=N1)N3CCC4=NN=C(N4CC3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)